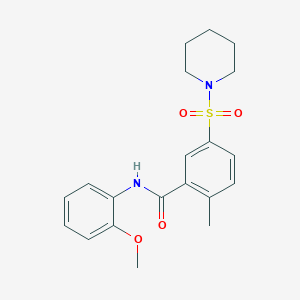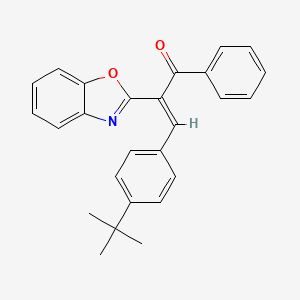
2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile, also known as BPIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIPA belongs to the class of acrylonitrile derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and antimicrobial effects.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting cancer growth and proliferation.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in regulating inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the advantages of 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile is its potent anticancer activity against various cancer cell lines. This compound also exhibits low toxicity towards normal cells, which is an important characteristic for a potential anticancer drug. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile research, including the development of more efficient synthesis methods, the evaluation of its potential as an anticancer drug in animal models, and the investigation of its mechanism of action at the molecular level. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders, should be explored.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(1-propyl-1H-indol-3-yl)acrylonitrile involves the reaction of 2-aminobenzimidazole and 3-(1-propyl-1H-indol-3-yl)acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization or column chromatography.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-propylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-2-11-25-14-16(17-7-3-6-10-20(17)25)12-15(13-22)21-23-18-8-4-5-9-19(18)24-21/h3-10,12,14H,2,11H2,1H3,(H,23,24)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWHIXYZMLQGV-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5411348.png)
![ethyl 3-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5411351.png)
![2-methyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5411374.png)

![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)
![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5411408.png)
![N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B5411411.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5411415.png)
![3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol](/img/structure/B5411418.png)
![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-2-methylbenzoic acid](/img/structure/B5411421.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5411432.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridazin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5411436.png)